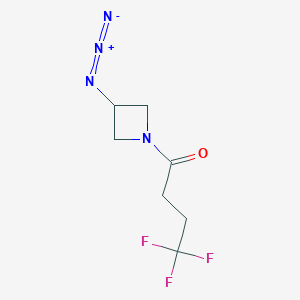![molecular formula C10H11F2NO B1489296 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol CAS No. 1548352-59-5](/img/structure/B1489296.png)
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol” is C10H11F2NO. The molecular weight is 199.2 g/mol.Physical And Chemical Properties Analysis
The physical form of “1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol” is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Epigenetic Regulation and Antitumor Effects
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol, as part of DNA methyltransferase inhibitors, plays a significant role in epigenetic regulation. This regulation involves the modulation of chromatin structure, transcriptional repression, and suppression of transposable elements. In malignancies, changes in methylation patterns result in genetic instability and the repression of tumor suppressor genes. DNA methyltransferase inhibitors have shown potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models. Clinical tests on analogs of the nucleoside deoxycitidine, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown encouraging antileukemic activity, highlighting the potential of these inhibitors in cancer treatment, although their efficacy in solid tumors remains limited (Goffin & Eisenhauer, 2002).
Modulation of Gene Expression
Another aspect of the scientific research applications of such molecules is their effect on gene expression. The compound 5-Aza-2′-deoxycytidine (AzaD), a deoxycytidine analog, is used to activate methylated and silenced genes via promoter demethylation. However, studies suggest that promoter demethylation may not be the sole mechanism by which AzaD influences gene expression. Regulation can occur in various ways, including those independent of DNA demethylation, highlighting the complexity of its effects on gene expression. This suggests a context-dependent impact of AzaD on gene regulation, potentially underlying the diverse patient responses observed during AzaD therapy (Seelan et al., 2018).
Synthesis and Transformations of Functionalized Derivatives
In the context of drug research, cyclic β-amino acids, including derivatives of azetidin-3-ol, have seen significant interest due to their biological relevance. These compounds are crucial in the preparation and functionalization towards new types of molecular entities, with various metathesis reactions employed for access to either alicyclic β-amino acids or other densely functionalized derivatives. This synthetic versatility underscores the importance of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol and its derivatives in medicinal chemistry, providing insights into synthetic routes and methodologies for drug development (Kiss et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKDYQNUQEDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)


